molecular formula C10H20N2O B1384822 (R)-2-amino-N-cyclopentyl-3-methylbutanamide CAS No. 1568155-82-7

(R)-2-amino-N-cyclopentyl-3-methylbutanamide

Cat. No. B1384822
CAS RN: 1568155-82-7
M. Wt: 184.28 g/mol
InChI Key: GRJJRKRYXRWSAK-SECBINFHSA-N
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Description

(R)-2-amino-N-cyclopentyl-3-methylbutanamide, also known as (R)-CPMB, is an amino acid derivative that has been widely studied for its potential applications in the field of science. It is a small molecule that contains both nitrogen and carbon atoms and is known for its ability to interact with biological systems.

Scientific Research Applications

Anticonvulsant Properties and Structure-Activity Relationship

Research has shown that primary amino acid derivatives, including (R)-2-amino-N-cyclopentyl-3-methylbutanamide, exhibit pronounced activities in animal models for anticonvulsant effects. Studies have demonstrated that the anticonvulsant activities of such compounds are sensitive to substituents at specific sites, influencing their effectiveness. This sensitivity to structural changes highlights the importance of molecular design in enhancing anticonvulsant properties (King et al., 2011). Another study further investigated the structure-activity relationship of this compound, showing that structural components at the terminal amide site significantly affect its anticonvulsant activity, suggesting a distinct mechanism of action (King et al., 2011).

Applications in Radiosynthesis and Imaging

(R)-2-amino-N-cyclopentyl-3-methylbutanamide has been used in the development of radiolabelled compounds for potential application in Positron Emission Tomography (PET) imaging. The compound has been involved in the synthesis of potent radiolabelled matrix metalloproteinase inhibitors, crucial for advancing imaging techniques in medical diagnostics (Wagner et al., 2011).

Antifungal Activity

A study highlighted the synthesis of a novel compound structurally related to (R)-2-amino-N-cyclopentyl-3-methylbutanamide, which exhibited significant antifungal activity against several fungal species. This suggests the potential utility of derivatives of this compound in developing antifungal agents (Si, 2009).

Potential in Cancer Biomarker Research

Another study investigated derivatives of (R)-2-amino-N-cyclopentyl-3-methylbutanamide as potential cancer biomarkers. These derivatives, when labeled with carbon-11, were synthesized and evaluated for their suitability in imaging brain tumors using PET, highlighting their potential application in cancer research (Zheng et al., 2004).

Mechanism of Action

Target of Action

The primary target of (2R)-2-amino-N-cyclopentyl-3-methylbutanamide, also known as ®-2-amino-N-cyclopentyl-3-methylbutanamide, is the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

The compound interacts with its target, the IL-2R, by binding to it and initiating a series of intracellular signaling events . This interaction leads to the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways . These pathways are involved in cell survival, growth, and proliferation .

Biochemical Pathways

The activation of the IL-2R by the compound triggers the PI3K/Akt and MAPK/Erk pathways . These pathways play a crucial role in regulating the activities of immune cells, contributing to the body’s natural response to infection and its ability to differentiate between foreign (“non-self”) and “self” entities .

Result of Action

The binding of the compound to the IL-2R results in the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

The action of (2R)-2-amino-N-cyclopentyl-3-methylbutanamide is influenced by various environmental factors. The tumor microenvironment (TME) is a dynamic network that integrates various cells, including immune and cancer cells, which are instrumental in cancer progression and metastasis . IL-2/IL-2R signaling plays a pivotal role in modulating immune cells, and its dysregulation can contribute to tumor evasion .

properties

IUPAC Name

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJJRKRYXRWSAK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-N-cyclopentyl-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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